molecular formula C18H16ClNO5S B2640606 1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 294853-28-4

1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one

Cat. No.: B2640606
CAS No.: 294853-28-4
M. Wt: 393.84
InChI Key: GWSPAIJIRZNJCU-UHFFFAOYSA-N
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Description

1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one is a spirocyclic compound featuring a 1,3-dioxolane ring fused to an indole moiety. Its structure is distinguished by a 2-chlorobenzenesulfonyl substituent and methyl groups at positions 4 and 5 of the dioxolane ring. The spiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

1'-(2-chlorophenyl)sulfonyl-4,5-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-11-12(2)25-18(24-11)13-7-3-5-9-15(13)20(17(18)21)26(22,23)16-10-6-4-8-14(16)19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPAIJIRZNJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The indole moiety may interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a 1,3-dioxolane core with derivatives reported in (e.g., compounds 6, 7, and 8). Key differences include:

  • Substituent Effects : The 2-chlorobenzenesulfonyl group in the target compound contrasts with the 2-hydroxyphenyl group in compounds 7 and 7. Sulfonyl groups are electron-withdrawing and may improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .
  • Spiro vs. Non-Spiro Systems: The spiro indole-dioxolane system in the target compound introduces steric constraints absent in linear 1,3-dioxolanes. This could influence solubility, membrane permeability, or receptor binding.

Physicochemical Properties

  • Chirality : Compound 7 in is chiral (>99% enantiomeric excess), whereas the spiro structure of the target compound may introduce additional stereochemical complexity. Chirality can significantly impact bioactivity and pharmacokinetics .

Data Table: Comparative Analysis of 1,3-Dioxolane Derivatives

Compound Name / ID Core Structure Key Substituents MIC Range (µg/mL) Notable Properties Reference
Target Compound Spiro[indole-dioxolane] 2-Chlorobenzenesulfonyl, 4,5-dimethyl Not reported Rigid spiro architecture -
Compound 7 (Dimethyl derivative) Linear 1,3-dioxolane 2-Hydroxyphenyl, 4,5-dicarboxylate 4.8–5000 (broad-spectrum) Chiral, >99% ee
Compound 8 (Racemic analog) Linear 1,3-dioxolane 2-Hydroxyphenyl, 4,5-dicarboxylate Similar to Compound 7 Racemic, comparable activity

Biological Activity

1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group is known to facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function.

Antimicrobial Activity

Research has indicated that compounds similar in structure exhibit antimicrobial properties. For instance, studies on related sulfonyl compounds have shown effectiveness against various bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cells. The compound may activate specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Neuroprotective Effects

Emerging evidence points to neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction of oxidative stress in neuronal cells

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of sulfonyl derivatives found that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

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